molecular formula C26H32ClN5O3S B608376 KRCA-0713 CAS No. 1884321-89-4

KRCA-0713

Cat. No.: B608376
CAS No.: 1884321-89-4
M. Wt: 530.084
InChI Key: WMLFTPJTSQTLNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KRCA-0713 is a ALK inhibitor.

Scientific Research Applications

Enhanced Anti-Tumor Activity

KRCA-0713 has shown promising results in enhancing anti-tumor activity, particularly in EML4-ALK positive cancer. Studies reveal that derivatives of this compound, such as KRCA-386, exhibit improved inhibitory activity against ALK mutants commonly found in crizotinib-resistant patients. This is especially significant against challenging mutations like the G1202R mutant. KRCA-386 also demonstrates superior efficacy in in vivo xenograft models, with considerable tumor growth inhibition compared to ceritinib, another ALK inhibitor. The compound's unique ability to inhibit critical kinases for tumor growth, not affected by ceritinib, and its excellent blood-brain barrier penetration make it a potential choice for patients with brain metastases resistant to other treatments (Kang et al., 2016).

Molecular Inhibitory Mechanism Against NSCLC

This compound and its variants, such as KRCA-0080 and KRCA-0087, have been studied for their molecular inhibitory mechanisms against non-small cell lung cancer (NSCLC) harboring EML4-ALK proteins. These compounds, by targeting ALK mutants, suppress cellular signaling pathways like Akt and Erk, leading to cell cycle arrest and apoptosis in cancer cells. In vivo studies show significant reduction in tumor size, highlighting the potential of this compound derivatives in NSCLC treatment (Kang et al., 2015).

Use in Anaplastic Large-Cell Lymphoma (ALCL)

This compound, specifically KRCA-0008, has been evaluated for its efficacy in suppressing growth in ALK-positive anaplastic large-cell lymphoma (ALCL). It strongly inhibits the proliferation and survival of NPM-ALK-positive ALCL cells and induces cell cycle arrest and apoptosis. The study demonstrates the compound's effectiveness in in vivo models, suggesting its potential therapeutic value for NPM-ALK-positive ALCL patients (Hwang et al., 2020).

Other ALK Inhibitors and Analogues

Further research has been conducted on various analogs of this compound, including KRCA-0008 and KRCA-0445, exploring their structure-activity relationships and efficacy as ALK inhibitors. These compounds have shown promising results in both enzyme- and cell-based assays and demonstrate potential in pharmacokinetics and in vivo efficacy studies, indicating their relevance in anticancer treatments (Lee et al., 2014), (Kang et al., 2015).

Properties

CAS No.

1884321-89-4

Molecular Formula

C26H32ClN5O3S

Molecular Weight

530.084

IUPAC Name

N2-(6-amino-3-methoxy-5,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-5-chloro-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C26H32ClN5O3S/c1-15(2)36(33,34)22-9-7-6-8-19(22)30-24-18(27)14-29-25(32-24)31-20-12-16-10-11-23(28)26(3,4)17(16)13-21(20)35-5/h6-9,12-15,23H,10-11,28H2,1-5H3,(H2,29,30,31,32)

InChI Key

WMLFTPJTSQTLNL-UHFFFAOYSA-N

SMILES

ClC1=CN=C(N=C1NC2=CC=CC=C2S(C(C)C)(=O)=O)NC3=C(C=C4C(C)(C)C(N)CCC4=C3)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KRCA-0713;  KRCA 0713;  KRCA0713.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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